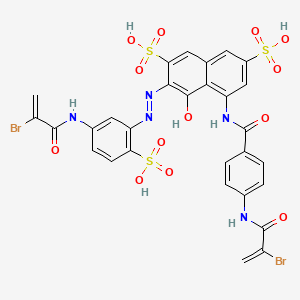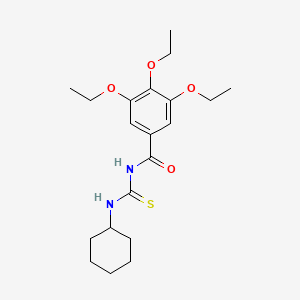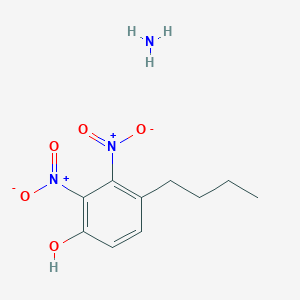
4-Butyl-2,3-dinitrophenol--ammonia (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2,3-dinitrophenol–ammonia (1/1) is a chemical compound that belongs to the dinitrophenol family. This compound is known for its applications in various fields, including agriculture, industry, and scientific research. It is a crystalline solid that is not readily soluble in water and has a distinctive orange color .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,3-dinitrophenol–ammonia (1/1) typically involves the nitration of butylphenol. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the careful addition of butylphenol to the nitrating mixture, followed by controlled temperature conditions to ensure the formation of the dinitrophenol derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2,3-dinitrophenol–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Butyl-2,3-dinitrophenol–ammonia (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a polymerization inhibitor.
Biology: Studied for its effects on cellular respiration and metabolic processes.
Medicine: Investigated for its potential use in drug development and as a metabolic stimulant.
Industry: Utilized as a herbicide and insecticide, although its use is restricted in many countries due to its toxicity
Mechanism of Action
The compound exerts its effects by acting as a protonophore, which means it can transport protons across biological membranes. This disrupts the proton gradient across the mitochondrial membrane, leading to the collapse of the proton motive force. As a result, the production of ATP is inhibited, affecting cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Another dinitrophenol compound with similar protonophore activity.
Dinoseb: A closely related compound used as a herbicide and polymerization inhibitor
Uniqueness
4-Butyl-2,3-dinitrophenol–ammonia (1/1) is unique due to its specific butyl substitution, which affects its solubility, reactivity, and biological activity compared to other dinitrophenol derivatives .
Properties
CAS No. |
71750-45-3 |
|---|---|
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
azane;4-butyl-2,3-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5.H3N/c1-2-3-4-7-5-6-8(13)10(12(16)17)9(7)11(14)15;/h5-6,13H,2-4H2,1H3;1H3 |
InChI Key |
MWNQUIQHHIGXNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-].N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
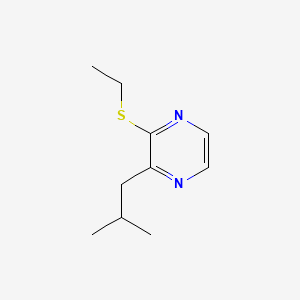
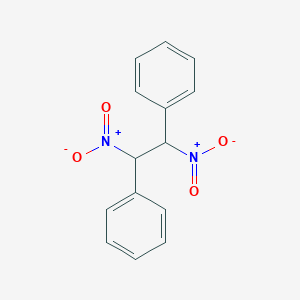
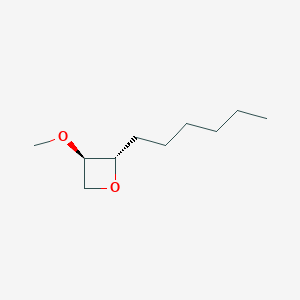
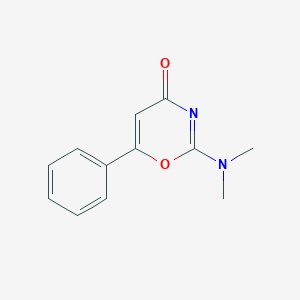
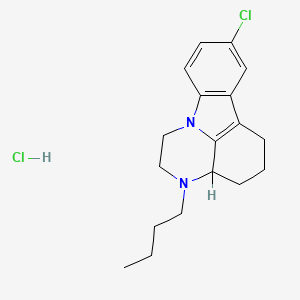
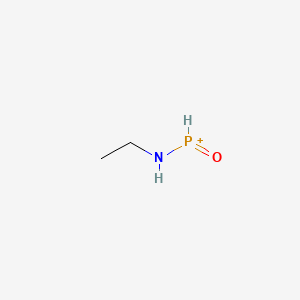
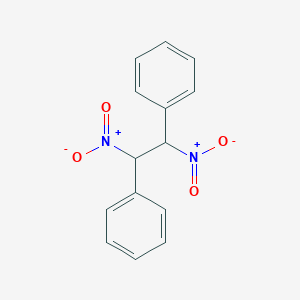
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)
![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
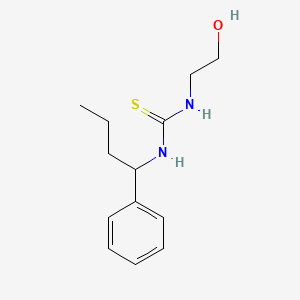
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
